molecular formula C6H3Cl2IO B1308735 2,6-Dichloro-4-iodophenol CAS No. 34074-22-1

2,6-Dichloro-4-iodophenol

Cat. No. B1308735
CAS RN: 34074-22-1
M. Wt: 288.89 g/mol
InChI Key: AIGWECICLKWOIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated phenol compounds involves various chemical reactions. For instance, the synthesis of a manganese(II) complex derived from 2,6-diformyl-4-methylphenol is achieved by reacting with 1,3-bis(3-aminopropyl)tetramethyldisiloxane and MnCl2 in methanol . Another example is the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, which demonstrates the use of halogenated phenols in forming complex molecules . These examples suggest that halogenated phenols can be key intermediates in the synthesis of more complex structures.

Molecular Structure Analysis

The molecular structure of halogenated phenols can be determined using various spectroscopic techniques. For example, the structure of 2,6-dibromophenol was confirmed using ultraviolet, infrared, and nuclear magnetic resonance spectra, mass spectrometry analysis, and melting-point data . Similarly, the structure of a Schiff base derived from a halogenated phenol was elucidated using single crystal X-ray diffraction and spectroscopic methods . These studies highlight the importance of spectroscopic techniques in analyzing the molecular structure of halogenated phenols.

Chemical Reactions Analysis

Halogenated phenols can participate in various chemical reactions. For instance, they can form adducts with other molecules, as seen in the case of 2,6-dichloro-4-nitrophenol forming hydrogen-bonded adducts with 3,4-dimethylpyridine . They can also be involved in the formation of ionic adducts, as demonstrated by the reaction of 2,6-dichloro-4-nitrophenol with 4-formylpyridine . These reactions can lead to the formation of complex structures with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols can be quite diverse. For example, the presence of halogen atoms can significantly affect the melting point, as indicated by the isolation of 2,6-dibromophenol . The electronic properties, such as the ability to form hydrogen bonds and participate in iodo-nitro interactions, are also influenced by the halogen substituents, as seen in the structures of various diiodo-nitrophenol compounds . These properties are crucial for understanding the behavior of halogenated phenols in different environments and their potential applications.

Scientific Research Applications

Transformation and Disinfection Byproducts

2,6-Dichloro-4-iodophenol is involved in the transformation of aromatic iodinated disinfection byproducts (DBPs) in water treatment processes. Studies have demonstrated its role in the formation of highly toxic DBPs like 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine. These findings are critical for understanding the pathways and reducing the formation of toxic DBPs in water treatment (Gong et al., 2017).

Organic Synthesis

In the field of organic synthesis, 2,6-Dichloro-4-iodophenol serves as a precursor in the synthesis of complex organic compounds. It has been utilized in the preparation of recyclable “iodoarene” reagents for the α-tosyloxylation of enolizable ketones, showcasing its value in synthetic chemistry for facilitating the generation of hypervalent iodine(III) species (Thorat et al., 2014).

Environmental Impact and Degradation

Research has explored the environmental degradation and toxicological impacts of chlorinated nitrophenols, including those structurally related to 2,6-Dichloro-4-iodophenol. For example, the degradation kinetics and molecular mechanism of microbial strains capable of decomposing chlorinated nitroaromatic pollutants have been studied, providing insights into bioremediation strategies for contaminants similar in structure to 2,6-Dichloro-4-iodophenol (Min et al., 2019).

Electrosynthesis Applications

The electrosynthesis of related compounds, such as 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol, demonstrates the utility of electrochemical methods in the modification and functionalization of chloroiodophenols. This research highlights the potential for applying electrosynthesis techniques in the production of derivatives of 2,6-Dichloro-4-iodophenol for various industrial and research purposes (Dong-fan, 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,6-dichloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWECICLKWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403711
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34074-22-1
Record name 2,6-dichloro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichlorophenol (10 g, 61.35 mmol, 1.00 equiv) and NIS (27.6 g, 245.33 mmol, 2.00 equiv) in methanol (100 mL) was stirred for 1 h at room temperature. The resulting mixture was concentrated under vacuum. The residue was redissolved in 50 mL of ethyl acetate and washed with 3×30 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with petroleum ether (100%) to give 10.5 g (59%) of 2,6-dichloro-4-iodophenol as a yellow solid. 1H-NMR (300 MHz, CDCl3): δ 9.83 (s, 1H), 7.27 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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